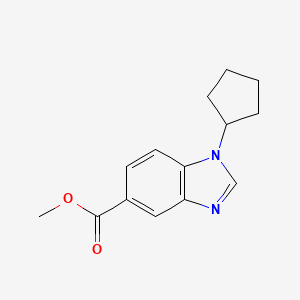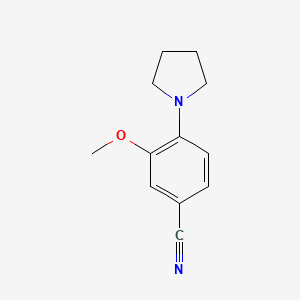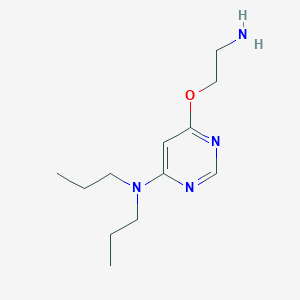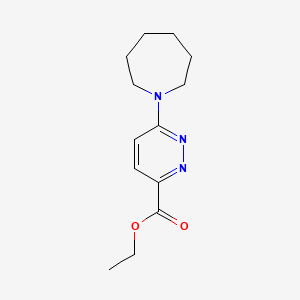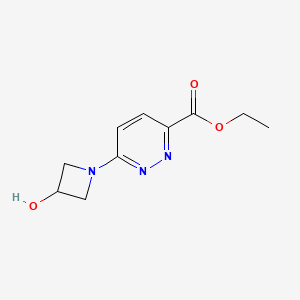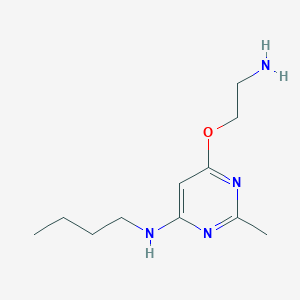
(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine
Vue d'ensemble
Description
4-(3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine, also known as 4-DiFMA, is a versatile compound that has been studied for its potential applications in scientific research and lab experiments. It is a cyclic amine derived from the reaction of 3,3-difluorocyclobutanol and methoxybenzyl chloride. 4-DiFMA is a colorless, volatile liquid with a mild odor and a density of 1.026 g/mL. It has a boiling point of 106°C and a melting point of -76°C.
Applications De Recherche Scientifique
(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, dyes, and fragrances. It has also been used in the synthesis of fluorescent probes for use in biological imaging. In addition, this compound has been used as a catalyst in the synthesis of polymers and in the synthesis of organometallic compounds.
Mécanisme D'action
The mechanism of action of (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine is not yet fully understood. However, it is believed that it acts as a Lewis base, meaning that it can act as a proton acceptor. This allows it to form complexes with other molecules, such as transition metals, and to facilitate the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to be non-toxic in animals and is not known to be an irritant or carcinogen. It has also been shown to be non-mutagenic in bacterial systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine in lab experiments include its low cost, its low toxicity, and its ability to form complexes with transition metals. It is also relatively easy to synthesize and is not known to be an irritant. The main limitation of this compound is that its mechanism of action is not yet fully understood.
Orientations Futures
The potential future directions for (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research and lab experiments. Additionally, further research could be done into its potential uses in the synthesis of pharmaceuticals, dyes, fragrances, and other compounds. Finally, further research could be done into its potential uses in the synthesis of polymers and organometallic compounds.
Propriétés
IUPAC Name |
[4-[(3,3-difluorocyclobutyl)methoxy]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)5-10(6-12)8-16-11-3-1-9(7-15)2-4-11/h1-4,10H,5-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWNYZONOVZNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



